molecular formula C10H14BrNOS2 B11822598 (R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide

(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B11822598
M. Wt: 308.3 g/mol
InChI Key: WTQPLQZJNABROQ-OAHLLOKOSA-N
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Description

®-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide is a chemical compound that belongs to the class of sulfinamides This compound is characterized by the presence of a bromothiophene moiety, which is a sulfur-containing heterocycle, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of 2-acetyl-5-bromothiophene with a suitable sulfinamide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine derivatives and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

®-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide is unique due to its specific combination of a bromothiophene moiety and a sulfinamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14BrNOS2

Molecular Weight

308.3 g/mol

IUPAC Name

(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H14BrNOS2/c1-7(9-5-8(11)6-14-9)12-15(13)10(2,3)4/h5-6H,1-4H3/t15-/m1/s1

InChI Key

WTQPLQZJNABROQ-OAHLLOKOSA-N

Isomeric SMILES

CC(=N[S@](=O)C(C)(C)C)C1=CC(=CS1)Br

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=CC(=CS1)Br

Origin of Product

United States

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